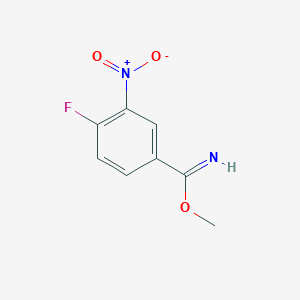
4-fluoro-3-nitrobenzènecarboximidate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a carboximidate group attached to a benzene ring. It is commonly used as a building block in organic synthesis due to its unique reactivity and selectivity .
Applications De Recherche Scientifique
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration . The resulting 4-fluoro-3-nitrobenzene can then be reacted with methyl isocyanate under controlled conditions to form the desired carboximidate compound .
Industrial Production Methods
In an industrial setting, the production of methyl 4-fluoro-3-nitrobenzene-1-carboximidate may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate undergoes various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as phenoxide, under appropriate conditions.
Hydrolysis: The carboximidate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Phenoxide or other nucleophiles.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 4-fluoro-3-aminobenzene-1-carboximidate.
Substitution: 4-phenoxy-3-nitrobenzene-1-carboximidate.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid.
Mécanisme D'action
The mechanism of action of methyl 4-fluoro-3-nitrobenzene-1-carboximidate involves its reactivity towards various nucleophiles and electrophiles. The presence of the electron-withdrawing nitro group and the electron-donating carboximidate group influences the compound’s reactivity and selectivity in chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoronitrobenzene: Similar structure but lacks the carboximidate group.
4-fluoro-3-nitrobenzoic acid: Similar structure but has a carboxylic acid group instead of a carboximidate group.
Uniqueness
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate is unique due to the presence of the carboximidate group, which imparts distinct reactivity and selectivity compared to other similar compounds. This makes it a valuable building block in organic synthesis and various scientific research applications .
Propriétés
IUPAC Name |
methyl 4-fluoro-3-nitrobenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-14-8(10)5-2-3-6(9)7(4-5)11(12)13/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRYAECNNSYQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
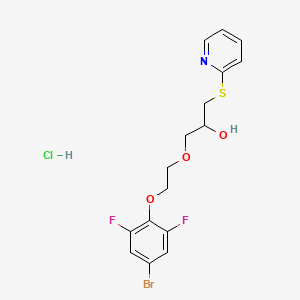
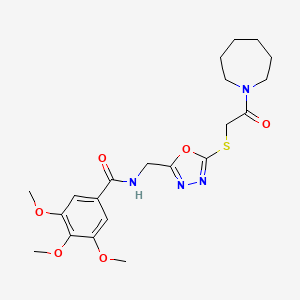
![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)
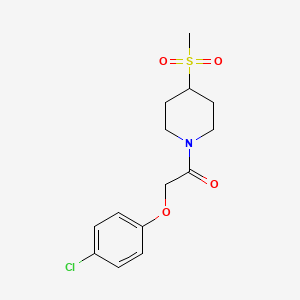
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2483134.png)

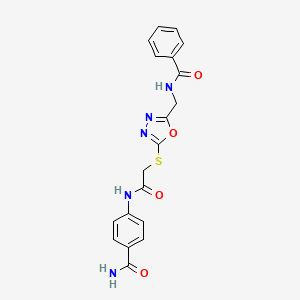
![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)
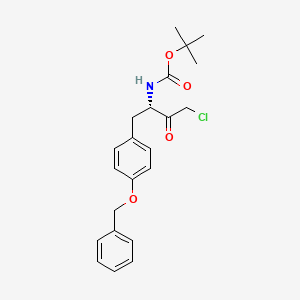
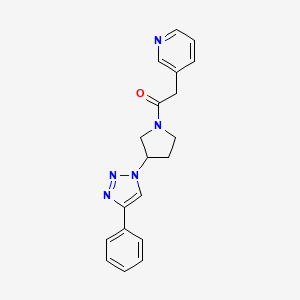
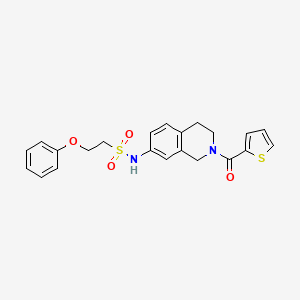

![2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2483147.png)
![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)
